molecular formula C17H22N4O3S B14166768 N-[(4-methoxyphenyl)methyl]-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide CAS No. 714227-95-9

N-[(4-methoxyphenyl)methyl]-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide

Cat. No.: B14166768
CAS No.: 714227-95-9
M. Wt: 362.4 g/mol
InChI Key: KFTCQNWKMQEJSZ-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide typically involves the reaction of 1-(4-methoxyphenyl)methanamine with 5-propan-2-yl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-methoxyphenyl)methyl]-N’-(5-methyl-1,3,4-thiadiazol-2-yl)butanediamide
  • **N-[(4-methoxyphenyl)methyl]-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)butanediamide

Uniqueness

N-[(4-methoxyphenyl)methyl]-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the propan-2-yl group enhances its lipophilicity and may improve its interaction with biological membranes .

Properties

CAS No.

714227-95-9

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide

InChI

InChI=1S/C17H22N4O3S/c1-11(2)16-20-21-17(25-16)19-15(23)9-8-14(22)18-10-12-4-6-13(24-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,18,22)(H,19,21,23)

InChI Key

KFTCQNWKMQEJSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCC(=O)NCC2=CC=C(C=C2)OC

solubility

8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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